molecular formula C16H21NOHBr B231882 (p-Chlorophenyl)phenylmethylchlorosilane CAS No. 18081-12-4

(p-Chlorophenyl)phenylmethylchlorosilane

Cat. No. B231882
CAS RN: 18081-12-4
M. Wt: 267.22 g/mol
InChI Key: TXIWQBIZRHIXTA-UHFFFAOYSA-N
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Description

(p-Chlorophenyl)phenylmethylchlorosilane, also known as CPPMCS, is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. CPPMCS has gained significant attention due to its unique chemical properties and potential applications in the field of organic chemistry.

Mechanism of Action

(p-Chlorophenyl)phenylmethylchlorosilane acts as a nucleophile in organic reactions, which enables it to participate in a wide range of chemical reactions. It can undergo substitution reactions with various electrophiles, leading to the formation of new organic compounds. (p-Chlorophenyl)phenylmethylchlorosilane can also undergo condensation reactions, resulting in the formation of siloxane-based polymers.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (p-Chlorophenyl)phenylmethylchlorosilane. However, it has been shown to be relatively non-toxic and has low environmental impact. (p-Chlorophenyl)phenylmethylchlorosilane is not known to have any significant effects on human health or the environment.

Advantages and Limitations for Lab Experiments

(p-Chlorophenyl)phenylmethylchlorosilane has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (p-Chlorophenyl)phenylmethylchlorosilane is also stable and easy to handle, making it suitable for use in a wide range of laboratory settings. However, (p-Chlorophenyl)phenylmethylchlorosilane has some limitations, such as its limited solubility in certain solvents and its tendency to react with water, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on (p-Chlorophenyl)phenylmethylchlorosilane. One area of interest is the development of new synthetic methods for the preparation of (p-Chlorophenyl)phenylmethylchlorosilane and related compounds. Another area of research is the exploration of new applications for (p-Chlorophenyl)phenylmethylchlorosilane in the field of organic chemistry. Additionally, research on the environmental impact of (p-Chlorophenyl)phenylmethylchlorosilane and its potential use in sustainable technologies is an area of growing interest.

Synthesis Methods

(p-Chlorophenyl)phenylmethylchlorosilane can be synthesized through the reaction of p-chlorobenzyl chloride and phenylmethylchlorosilane in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of (p-Chlorophenyl)phenylmethylchlorosilane.

Scientific Research Applications

(p-Chlorophenyl)phenylmethylchlorosilane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the preparation of siloxane-based polymers, which find applications in the field of coatings, adhesives, and sealants. (p-Chlorophenyl)phenylmethylchlorosilane is also used in the synthesis of organosilicon compounds, which have been shown to exhibit unique properties such as thermal stability, water repellency, and biocompatibility.

properties

CAS RN

18081-12-4

Molecular Formula

C16H21NOHBr

Molecular Weight

267.22 g/mol

IUPAC Name

chloro-(4-chlorophenyl)-methyl-phenylsilane

InChI

InChI=1S/C13H12Cl2Si/c1-16(15,12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3

InChI Key

TXIWQBIZRHIXTA-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl

Other CAS RN

18081-12-4
1842-15-5

Origin of Product

United States

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